4-Amino-N-(2-cyanoethyl)-N-(pyrimidin-2-yl)benzene-1-sulfonamide
Description
Properties
CAS No. |
62643-50-9 |
|---|---|
Molecular Formula |
C13H13N5O2S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
4-amino-N-(2-cyanoethyl)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13N5O2S/c14-7-1-10-18(13-16-8-2-9-17-13)21(19,20)12-5-3-11(15)4-6-12/h2-6,8-9H,1,10,15H2 |
InChI Key |
BCSRSDLTOSMLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: Methyl or methoxy groups (e.g., Sulfamerazine) improve solubility in ethanol-water systems but may contribute to bacterial resistance .
- Fluorinated Derivatives: The trifluoromethyl group in 4-Amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzene-1-sulfonamide enhances lipophilicity, favoring blood-brain barrier penetration .
- Heterocycle Replacement : Sulfapyridine’s pyridine ring reduces antibacterial efficacy compared to pyrimidine-based analogues, highlighting the importance of the pyrimidine scaffold .
Pharmacological and Physicochemical Properties
- Solubility: Sulfamerazine and Sulfametazina exhibit higher solubility in ethanol-water mixtures due to methyl groups, whereas fluorinated or cyano-substituted derivatives show lower solubility, requiring formulation optimization .
- Metabolic Stability: The cyanoethyl group may reduce metabolic degradation compared to unsubstituted sulfonamides, as cyano groups are less prone to oxidative metabolism.
- Resistance Profiles: Methyl-substituted sulfonamides (e.g., Sulfamerazine) face higher resistance rates due to widespread use . The target compound’s novel substituent could circumvent existing resistance mechanisms.
Q & A
Q. How are hydrogen-bonding networks and supramolecular assemblies characterized in solid-state studies?
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